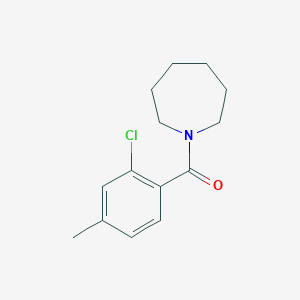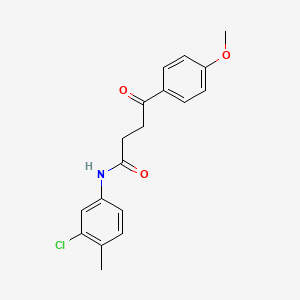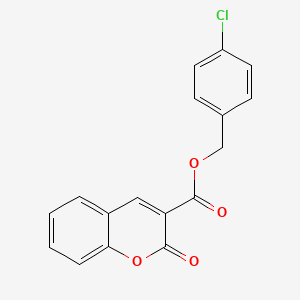![molecular formula C16H22FNO B5860260 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone, also known as FPB, is a synthetic compound that has been found to have potential applications in scientific research. This molecule has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes. In
Scientific Research Applications
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been found to have potential applications in several areas of scientific research. One of the most promising applications is in the study of the endocannabinoid system. 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be used to study the effects of endocannabinoids on various biological processes.
Mechanism of Action
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the enzyme from breaking down endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids can then modulate various biological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been shown to have several biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can modulate pain perception, inflammation, and mood. Additionally, 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been shown to have anxiolytic and anti-depressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone in lab experiments is its specificity for FAAH. This specificity allows for the selective modulation of the endocannabinoid system without affecting other biological processes. However, one of the limitations of using 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone. One area of interest is the study of the effects of 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone on the endocannabinoid system in different disease models. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone. Additionally, the use of 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone in combination with other compounds could lead to the development of new therapeutic strategies for various diseases.
Synthesis Methods
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone is synthesized by a multi-step process starting from 3-fluoro-4-nitrobenzene. The nitro group is reduced to an amino group, and then the resulting compound is coupled with 4-methylpiperidine to form the intermediate. The final step involves the condensation of the intermediate with butanone to yield 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone.
properties
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-3-4-16(19)13-5-6-15(14(17)11-13)18-9-7-12(2)8-10-18/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBIHLBJISPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)


![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)



![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)


methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
